2-Isobutyramidothiazole-4-carboxylic acid

Description

Chemical Identity and Structural Classification

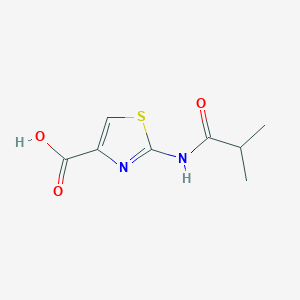

2-Isobutyramidothiazole-4-carboxylic acid (IUPAC name: 2-(2-methylpropanoylamino)-1,3-thiazole-4-carboxylic acid) is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol . Its structure comprises a thiazole ring substituted at the 2-position with an isobutyramido group (-NH-C(O)-CH(CH₃)₂) and at the 4-position with a carboxylic acid (-COOH) moiety (Figure 1). The compound’s SMILES notation is CC(C)C(=O)NC1=NC(C(=O)O)=CS1 , reflecting its planar heterocyclic core and functional group arrangement.

Key Structural Features:

- Thiazole backbone : A five-membered ring containing sulfur (S) at position 1 and nitrogen (N) at position 3.

- Isobutyramido group : A branched alkylamide contributing to hydrophobicity and steric effects.

- Carboxylic acid : Enhances solubility and enables salt formation or esterification.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 g/mol |

| CAS Registry Number | 1082130-43-5 |

| Key Functional Groups | Thiazole, Amide, Carboxylic Acid |

Historical Development and Scientific Context

The compound was first synthesized in the early 2010s as part of efforts to develop thiazole-based intermediates for pharmaceuticals. Early methods involved:

- Condensation-Cyclization : Reacting halomethylthiazoles with acyl chlorides or thiourea derivatives.

- Oxidation : Converting hydroxymethylthiazole precursors using nitric-sulfuric acid mixtures.

A 2014 protocol by AChemBlock optimized yields to 95% by coupling 2-aminothiazole-4-carboxylic acid with isobutyryl chloride under mild conditions. Advances in microwave-assisted synthesis further improved efficiency.

Milestones:

Significance in Thiazole Chemistry

Thiazoles are pivotal in medicinal chemistry due to their bioisosteric resemblance to peptides and metabolic stability. This compound is notable for:

- Dual functionality : The carboxylic acid and amide groups enable diverse derivatization (e.g., esterification, amide coupling).

- Intermediate utility : Used to synthesize antitumor agents (e.g., USP7 inhibitors) and antimicrobial compounds.

- Structural uniqueness : The isobutyramido group enhances lipophilicity, aiding blood-brain barrier penetration in drug candidates.

Comparison to Analogues:

Research Objectives and Current Knowledge Gaps

Ongoing Research Aims:

- Synthetic Optimization : Reducing reliance on hazardous oxidants (e.g., HNO₃/H₂SO₄).

- Biological Screening : Evaluating anticancer and anti-inflammatory properties.

- Structure-Activity Relationships (SAR) : Modifying the isobutyramido group to enhance target affinity.

Knowledge Gaps:

- Metabolic fate : Limited data on hepatic clearance or cytochrome P450 interactions.

- Crystallographic data : No published X-ray structures to guide computational modeling.

- Ecotoxicity : Environmental impact remains unstudied.

This compound’s versatility positions it as a critical scaffold in drug discovery, warranting further interdisciplinary study.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methylpropanoylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-4(2)6(11)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPSGBQFMYQIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the formation of thiazolidine intermediates, which are subsequently oxidized or transformed into the target thiazole derivative.

Key Steps

- Formation of thiazolidine core : Reacting amino acids or amino alcohol derivatives with carbon disulfide or related sulfur donors.

- Oxidation to thiazole : Using oxidizing agents such as hydrogen peroxide or organic oxidants to convert the heterocycle into the thiazole ring with a carboxylic acid substituent.

Research Findings

- A patent describes a process where 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate reacts with S, S'-dimethyl dithiocarbonate under inert atmosphere at low temperatures (5–35°C). The intermediate formed is hydrolyzed under alkaline conditions to yield the target acid.

- Reaction conditions involve controlled temperatures (5–15°C initially, then 20–30°C) and organic solvent extraction, leading to yields exceeding 86%.

Data Table: Synthesis Parameters for Method 1

| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Amino methyl propionate + S, S'-dimethyl dithiocarbonate | 5–35°C | 2–7 hours | >86% | Environmentally friendly, aqueous medium |

| 2 | Hydrolysis under alkaline conditions | Room temp | 1–2 hours | Not specified | Purification via chromatography |

Oxidation of Cyano- or Nitrile-Containing Precursors

Method Overview

This involves oxidation of nitrile or cyano derivatives of thiazole compounds to introduce the carboxylic acid group.

Research Findings

- A process describes starting from 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid , which is oxidized with hydrogen peroxide in dimethyl sulfoxide (DMSO) in the presence of potassium carbonate at low temperature (0°C). This yields the corresponding carbamoyl derivative with high purity.

- The oxidation proceeds efficiently with molar ratios of oxidant to substrate between 1.5 and 2.0, with reaction times ranging from 0.5 to 24 hours, depending on scale.

Data Table: Oxidation Method Parameters

| Reagent | Solvent | Temperature | Reaction Time | Molar Ratios | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrogen peroxide | DMSO | 0–5°C | 0.5–24 hours | 1.5–2.0 equivalents | >80% | Mild oxidation, high selectivity |

Alternative Routes: Cyclization and Functional Group Transformations

Method Overview

Some methods involve cyclization of precursor amino acids or thiazole derivatives, followed by functionalization to introduce the carboxylic acid group.

Research Findings

- An improved process involves alkylation of 4-hydroxy-3-nitrobenzaldehyde derivatives, followed by cyclization with sulfur sources, and subsequent oxidation steps.

- These routes often require harsh conditions but can be optimized for better yields and environmental safety.

Notes on Preparation Methods

| Aspect | Details |

|---|---|

| Environment | Recent methods favor aqueous or DMSO-based systems, reducing organic solvent use. |

| Safety | Use of mild oxidants like hydrogen peroxide enhances safety profiles. |

| Yield | Optimized conditions achieve yields over 86%, significantly improving upon earlier low-yield processes (~62%). |

| Reaction Control | Temperature regulation (5–35°C) and pH control are critical for selectivity and yield. |

Summary of Research Findings

- Environmentally friendly synthesis is achieved via aqueous-phase reactions with controlled oxidation.

- High yields (>86%) are attainable with optimized conditions.

- Reaction parameters such as temperature, molar ratios, and solvent choice are crucial for process efficiency.

- Purification typically involves chromatography and filtration, with final drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyramidothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Isobutyramidothiazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in enzyme inhibition and receptor modulation.

Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isobutyramidothiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and the modulation of cellular pathways. This results in the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-Isobutyramidothiazole-4-carboxylic acid and related compounds:

*Hypothetical structure based on analogs. †Estimated based on structural similarity to .

Key Observations:

The benzothiazole core in offers greater aromatic stability and π-π stacking interactions, which may enhance binding affinity in biological targets. The hydroxyl group in 2-hydroxyisobutyric acid simplifies the structure, favoring water solubility but reducing functional diversity.

Solubility and Reactivity: Carboxylic acid groups in all compounds enable salt formation (e.g., with amines), enhancing aqueous solubility.

Biological Activity

2-Isobutyramidothiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the thiazole family, which is known for a variety of biological activities including antimicrobial, antifungal, and anticancer properties. The thiazole ring structure contributes to its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

2. Antifungal Activity

- Research has shown that this compound possesses antifungal properties, particularly against strains such as Candida albicans. This suggests its potential use in treating fungal infections.

3. Anticancer Effects

- In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. Specific IC50 values indicate its potency in inducing apoptosis in cancer cells, with mechanisms likely involving interference with DNA synthesis and repair pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound can disrupt normal cellular functions in both microbial and cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Moderate | Strong | Low micromolar range |

| Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | Strong | Moderate | Moderate |

| 2-thiothiazolidine-4-carboxylic acid | Weak | Weak | High micromolar range |

Case Studies

Several studies have investigated the efficacy of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the compound against a panel of bacterial strains, showing a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent. The results indicated that it could serve as a lead compound for developing new antibiotics.

- Cancer Cell Line Study :

- Fungal Resistance Study :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-isobutyramidothiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via refluxing 2-aminothiazole-4-carboxylic acid derivatives with isobutyryl chloride in acetic acid under controlled conditions. Sodium acetate is often used as a catalyst, and purification involves recrystallization from a DMF/acetic acid mixture . Reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazole precursor) are critical for minimizing side products like unreacted intermediates or over-acylated derivatives.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine -NMR (to verify amide proton signals at δ 10–12 ppm and thiazole protons at δ 7–8 ppm), -NMR (to confirm carbonyl carbons at ~170 ppm), and FT-IR (amide C=O stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] with theoretical values. Cross-validate with HPLC (≥98% purity threshold) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature (e.g., 25°C vs. 40°C). Use accelerated stability testing (ICH guidelines) with periodic HPLC analysis. The compound is prone to hydrolysis in acidic/basic conditions; thus, storage in anhydrous environments at −20°C in amber vials is recommended .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in scaled-up reactions?

- Methodological Answer : Employ design of experiments (DoE) to evaluate factors like solvent polarity (acetic acid vs. ethanol), catalyst loading (sodium acetate concentration), and temperature gradients. For example, microwave-assisted synthesis may reduce reaction time and improve homogeneity. Monitor intermediates via TLC and optimize recrystallization solvents (e.g., ethanol/water mixtures) to enhance crystal lattice formation .

Q. What analytical strategies resolve contradictions in reported bioactivity data for thiazole-4-carboxylic acid derivatives?

- Methodological Answer : Conduct meta-analyses of published IC values, accounting for assay variability (e.g., cell line differences, incubation times). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For this compound, compare its logP and solubility with analogs to explain discrepancies in membrane permeability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices at the carbonyl carbon. Molecular dynamics simulations (e.g., in GROMACS) can model solvation effects in acetic acid. Compare activation energies for acylation vs. hydrolysis pathways to identify conditions favoring product formation .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer : Synthesize analogs with modified isobutyramido groups (e.g., tert-butyl, phenylacetyl) and assay against target enzymes (e.g., kinases). Use X-ray crystallography or cryo-EM to map binding interactions. Correlate steric/electronic parameters (Hammett constants) with inhibitory potency to refine SAR .

Q. How can degradation pathways of this compound be characterized under oxidative stress?

- Methodological Answer : Expose the compound to HO/UV light and analyze degradation products via LC-MS/MS. Identify major fragments (e.g., thiazole ring cleavage products) and propose mechanisms using isotopic labeling (e.g., -HO $). Stability-indicating methods should be validated per ICH Q2(R1) .

Methodological Notes

- Data Validation : Cross-reference spectral data with certified reference materials (CRMs) where available .

- Experimental Design : Prioritize reproducibility by documenting reaction parameters (e.g., humidity, stirring rate) in metadata .

- Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.